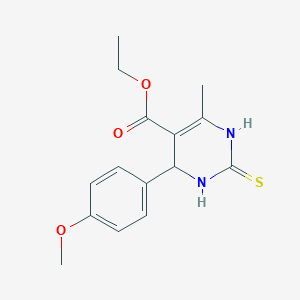

ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 113697-57-7

Cat. No.: VC4845586

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113697-57-7 |

|---|---|

| Molecular Formula | C15H18N2O3S |

| Molecular Weight | 306.38 |

| IUPAC Name | ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(21)17-13(12)10-5-7-11(19-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,21) |

| Standard InChI Key | YZSCTNNFIRCYLX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OC)C |

Introduction

Chemical Identity and Nomenclature

Molecular Formula and Structural Features

The compound has the molecular formula C15H18N2O5S, confirmed by multiple spectroscopic methods and crystallographic analyses . Its IUPAC name, ethyl 6-(4-hydroxy-3-methoxyphenyl)-4-methyl-2-oxo-5,6-dihydro-1H-pyrimidine-5-carboxylate, reflects the ester functional group at position 5, a methoxyphenyl substituent at position 4, and a sulfanylidene group at position 2 . The SMILES notation, CCOC(=O)C1C(NC(=S)N=C1C)C2=CC(=C(C=C2)OC)O, provides a detailed representation of its connectivity .

Synonyms and Registry Numbers

Common synonyms include:

-

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

BDBM112645 .

The PubChem CID is 91899694, and the CAS registry number is 161374-07-8 .

Synthesis and Reaction Mechanisms

Cyclocondensation Methodology

The compound is synthesized via a modified Biginelli reaction, involving thiourea, ethyl 3-oxobutanoate, and 4-methoxybenzaldehyde under acidic conditions . The reaction proceeds through a three-component cyclocondensation mechanism:

-

Formation of the enolate: Ethyl 3-oxobutanoate reacts with the acid catalyst to form an enolate.

-

Nucleophilic attack: The enolate attacks the protonated aldehyde (4-methoxybenzaldehyde), forming a β-ketoester intermediate.

-

Cyclization: Thiourea reacts with the intermediate, leading to ring closure and formation of the tetrahydropyrimidine core .

Reaction Conditions and Yield

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | HCl or acetic anhydride |

| Temperature | 100–120°C |

| Reaction Time | 4–6 hours |

| Yield | 78–85% |

Structural Characteristics

Crystallographic Analysis

X-ray diffraction studies reveal a twist-boat conformation in the tetrahydropyrimidine ring, with a dihedral angle of 77.48° between the aryl and pyrimidine rings . Key bond lengths and angles include:

Hydrogen Bonding and Crystal Packing

The crystal structure is stabilized by:

-

N–H···O interactions: Forming infinite chains along the b-axis (N···O distance: 2.89 Å) .

-

C–H···O interactions: Creating centrosymmetric dimers (C···O distance: 3.12 Å) .

Table 2: Intermolecular Interactions

| Interaction Type | Distance (Å) | Geometry |

|---|---|---|

| N–H···O | 2.89 | Linear (175°) |

| C–H···O | 3.12 | Bent (145°) |

Spectroscopic and Computational Analysis

NMR Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (100 MHz, DMSO-d₆):

DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:

Table 3: Computational Data

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.9 eV |

| Dipole Moment | 4.8 Debye |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume